molecular formula C13H12N6OS B4488324 N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B4488324
M. Wt: 300.34 g/mol
InChI Key: XRRFITGBGUQSER-UHFFFAOYSA-N
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Description

N-[(2Z)-4,5-Dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide is a heterocyclic compound featuring a thiazole ring fused with a benzamide scaffold substituted with a tetrazole moiety. Thiazole derivatives are widely recognized for their pharmacological relevance, including anti-inflammatory, analgesic, and antimicrobial activities . The tetrazole group, a nitrogen-rich heterocycle, is often employed as a bioisostere for carboxylic acids due to its metabolic stability and enhanced binding affinity in medicinal chemistry . This compound’s structural uniqueness lies in the combination of a 4,5-dimethylthiazole ring and a tetrazole-substituted benzamide, which may synergistically enhance its physicochemical and biological properties compared to simpler analogs.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6OS/c1-8-9(2)21-13(15-8)16-12(20)10-5-3-4-6-11(10)19-7-14-17-18-19/h3-7H,1-2H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRFITGBGUQSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2N3C=NN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring through the cyclization of appropriate thioamide precursors. The tetrazole ring can be introduced via cycloaddition reactions involving azides and nitriles. The final step often involves the coupling of the thiazole and tetrazole intermediates with a benzamide derivative under specific reaction conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature control, and reaction time are critical factors in achieving efficient industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function, leading to altered cellular signaling pathways. The exact molecular pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide

This compound shares a thiazole-benzamide backbone but differs in substituents:

  • Benzamide substitution : 2,4-Dichloro vs. 2-(tetrazol-1-yl) in the target compound.
  • Thiazole substitution: No methyl groups vs. 4,5-dimethyl in the target. In contrast, the tetrazole group in the target compound may improve solubility and hydrogen-bonding interactions, favoring receptor binding .

N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g)

  • Core structure : Thiadiazole vs. thiazole in the target compound.
  • Substituents: A dimethylamino acryloyl group and a 3-methylphenyl ring replace the tetrazole and methylthiazole groups. Thiadiazoles are known for broader π-conjugation, which may alter electronic properties and bioactivity. The acryloyl group in 4g could confer fluorescence or photoactivity, absent in the target compound .

N-(Benzo[d]thiazol-2-yl)benzamide (3ar)

  • Core structure : Benzothiazole (fused benzene-thiazole) vs. simple thiazole in the target.
  • Substituents: No tetrazole group; the benzothiazole system may enhance aromatic stacking interactions. Benzothiazoles are prevalent in anticancer agents (e.g., kinase inhibitors), suggesting divergent therapeutic applications compared to the target compound .

Pharmacological and Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Biological Activity
Target compound 2.1 0.15 (aqueous) Hypothesized: Antimicrobial, kinase inhibition
2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide 3.5 0.03 Anti-inflammatory, analgesic
Compound 4g 2.8 0.10 Anticancer (in vitro)
N-(Benzo[d]thiazol-2-yl)benzamide 2.9 0.08 Antimicrobial, enzyme inhibition

The target compound’s lower LogP (2.1) compared to dichloro analogs (3.5) suggests improved solubility, critical for oral bioavailability. The tetrazole group may also enhance binding to metalloenzymes or ion channels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide

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